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Compound of Interest

Compound Name: 3-Tolylboronic acid

Cat. No.: B102311 Get Quote

Introduction
3-Tolylboronic acid, also known as 3-methylphenylboronic acid, is a versatile and widely

utilized reagent in modern organic synthesis.[1] Its stability, commercial availability, and broad

reactivity make it an invaluable tool for the construction of carbon-carbon and carbon-

heteroatom bonds. This document provides detailed application notes and experimental

protocols for the use of 3-tolylboronic acid in key organic transformations, with a focus on

Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The information presented is intended

for researchers, scientists, and professionals in the field of drug development and organic

synthesis.

Physicochemical Properties
Property Value Reference

Chemical Formula C₇H₉BO₂ [1]

Molecular Weight 135.96 g/mol

Appearance White to off-white solid [1]

CAS Number 17933-03-8 [1]

Solubility

Sparingly soluble in water;

soluble in organic solvents like

methanol, ethanol, and THF.

[1]
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Applications in Organic Synthesis
3-Tolylboronic acid is a key building block in the synthesis of a wide range of organic

molecules, including biaryl compounds, which are prevalent in pharmaceuticals,

agrochemicals, and advanced materials.[1] Its primary applications lie in palladium- and nickel-

catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds between organoboron compounds and organic halides or

triflates. 3-Tolylboronic acid is an excellent coupling partner in these reactions, providing

access to a diverse array of 3-methylbiaryl derivatives.

Palladium catalysts are highly efficient for the cross-coupling of 3-tolylboronic acid with aryl

bromides and iodides under mild conditions. The choice of catalyst, ligand, base, and solvent

system is crucial for achieving high yields and selectivity.

Experimental Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Tolylboronic
Acid with 4-Bromoanisole

This protocol describes the synthesis of 4-methoxy-3'-methylbiphenyl.

Reaction Scheme:
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Product

3-Tolylboronic Acid

+4-Bromoanisole

Pd(PPh₃)₄

Na₂CO₃

Toluene/Ethanol/Water

4-Methoxy-3'-methylbiphenyl
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Caption: General scheme for the Suzuki-Miyaura coupling of 3-tolylboronic acid.
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Materials:

3-Tolylboronic acid (1.2 mmol)

4-Bromoanisole (1.0 mmol)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

Sodium carbonate (Na₂CO₃) (2.0 mmol)

Toluene (5 mL)

Ethanol (2 mL)

Water (2 mL)

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-
tolylboronic acid, 4-bromoanisole, sodium carbonate, and

tetrakis(triphenylphosphine)palladium(0).

Add the solvent mixture of toluene, ethanol, and water.

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature.

Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

and filter.
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Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford the desired product.

Quantitative Data for Palladium-Catalyzed Suzuki-Miyaura Coupling:

Entry
Aryl
Halide

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

4-

Bromoani

sole

Pd(PPh₃)

₄ (3)
Na₂CO₃

Toluene/

EtOH/H₂

O

80 12 95

2

1-Iodo-4-

nitrobenz

ene

Pd(OAc)₂

(2) /

SPhos

(4)

K₃PO₄

1,4-

Dioxane/

H₂O

100 6 92

3

2-

Bromopy

ridine

Pd₂(dba)

₃ (1.5) /

XPhos

(3)

K₂CO₃ Toluene 110 18 88

4

4-

Chlorobe

nzonitrile

Pd(OAc)₂

(2) /

RuPhos

(4)

Cs₂CO₃
t-Amyl

alcohol
100 24 75

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for Suzuki-

Miyaura couplings, particularly for less reactive aryl chlorides.[2]

Experimental Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Tolylboronic Acid
with 4-Chlorotoluene

This protocol describes the synthesis of 3,4'-dimethylbiphenyl.

Reaction Scheme:
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Reactants

Reagents

Product

3-Tolylboronic Acid

+4-Chlorotoluene

NiCl₂(PPh₃)₂

K₃PO₄

1,4-Dioxane

3,4'-Dimethylbiphenyl
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Caption: Nickel-catalyzed Suzuki-Miyaura coupling.
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Materials:

3-Tolylboronic acid (1.5 mmol)

4-Chlorotoluene (1.0 mmol)

Bis(triphenylphosphine)nickel(II) chloride [NiCl₂(PPh₃)₂] (0.05 mmol)

Potassium phosphate (K₃PO₄) (3.0 mmol)

1,4-Dioxane (5 mL)

Procedure:

In a glovebox, add 3-tolylboronic acid, 4-chlorotoluene, bis(triphenylphosphine)nickel(II)

chloride, and potassium phosphate to a Schlenk tube equipped with a magnetic stir bar.

Add anhydrous and degassed 1,4-dioxane.

Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

After completion, cool the reaction to room temperature.

Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography (eluent: hexanes) to obtain the

desired biaryl.

Quantitative Data for Nickel-Catalyzed Suzuki-Miyaura Coupling with Aryl Chlorides:
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Entry
Aryl
Chlorid
e

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

4-

Chlorotol

uene

NiCl₂(dpp

p) (3)
K₃PO₄ Toluene 100 24 85

2

1-Chloro-

4-

methoxy

benzene

NiCl₂(PC

y₃)₂ (5)
K₃PO₄

t-Amyl

alcohol
120 12 91

3

2-

Chlorona

phthalen

e

NiCl₂(dpp

e) (3)
K₃PO₄ Dioxane 80 48 78

4

4-

Chloroac

etopheno

ne

NiCl₂(dpp

f) (3)
K₃PO₄ Toluene 80 18 90

Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-

heteroatom bonds, typically using a copper catalyst to couple boronic acids with amines,

phenols, and other nucleophiles.[3][4] This reaction is advantageous as it often proceeds under

mild, aerobic conditions.

Experimental Protocol 3: Copper-Catalyzed Chan-Lam N-Arylation of Aniline with 3-
Tolylboronic Acid

This protocol details the synthesis of 3-methyl-N-phenylaniline.

Reaction Scheme:
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Reactants

Reagents

Product

3-Tolylboronic Acid

+Aniline

Cu(OAc)₂

Pyridine

Dichloromethane

3-Methyl-N-phenylaniline

Click to download full resolution via product page

Caption: Chan-Lam N-arylation reaction scheme.
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Materials:

3-Tolylboronic acid (1.5 mmol)

Aniline (1.0 mmol)

Copper(II) acetate [Cu(OAc)₂] (1.0 mmol)

Pyridine (2.0 mmol)

Dichloromethane (DCM) (10 mL)

Molecular sieves (4 Å)

Procedure:

To an oven-dried flask containing a magnetic stir bar, add 3-tolylboronic acid, copper(II)

acetate, and activated molecular sieves.

Add dichloromethane, followed by aniline and pyridine.

Stir the reaction mixture at room temperature, open to the air, for 24 hours.

Monitor the reaction by TLC.

Upon completion, filter the reaction mixture through a pad of celite, washing with

dichloromethane.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to obtain the desired N-arylated product.

Quantitative Data for Chan-Lam Coupling:
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Entry
Nucleop
hile

Catalyst
(equiv)

Base
(equiv)

Solvent Temp Time (h)
Yield
(%)

1 Aniline
Cu(OAc)₂

(1.0)

Pyridine

(2.0)
DCM RT 24 82

2 Phenol
Cu(OAc)₂

(1.0)

Et₃N

(2.0)
DCM RT 48 75

3 Imidazole
Cu(OAc)₂

(0.2)

Pyridine

(2.0)
Methanol 50°C 18 88

4
Benzyla

mine
CuI (0.1)

Cs₂CO₃

(2.0)
DMF 100°C 12 65

Logical Workflow for Synthesis Planning
The following diagram illustrates a general workflow for planning a synthesis using 3-
tolylboronic acid as a key reagent.
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Synthetic Workflow Using 3-Tolylboronic Acid

Target Molecule
(e.g., Biaryl, Aryl-Amine)

Retrosynthetic Analysis

Identify Key C-C or
C-Heteroatom Bond

Select 3-Tolylboronic Acid
as Reagent

Choose Coupling Reaction
(Suzuki or Chan-Lam)

Suzuki-Miyaura
(C-C bond)

Chan-Lam
(C-N, C-O bond)

Optimize Reaction Conditions
(Catalyst, Base, Solvent, Temp)

Perform Synthesis

Purification and
Characterization

Final Product

Click to download full resolution via product page

Caption: A logical workflow for synthetic planning.
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Conclusion
3-Tolylboronic acid is a highly effective and versatile reagent for the synthesis of complex

organic molecules. Its utility in palladium- and nickel-catalyzed Suzuki-Miyaura cross-coupling

reactions, as well as copper-catalyzed Chan-Lam couplings, allows for the efficient construction

of biaryl and aryl-heteroatom linkages. The protocols and data presented herein provide a

valuable resource for researchers in organic synthesis and drug development, facilitating the

design and execution of synthetic routes to novel compounds. As with any chemical reaction,

optimization of the specific conditions for each substrate is recommended to achieve the best

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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